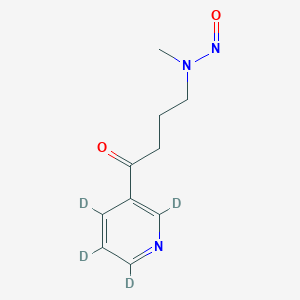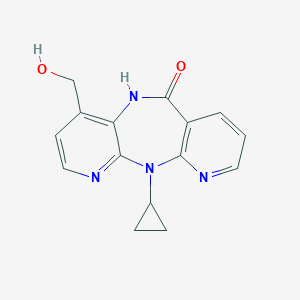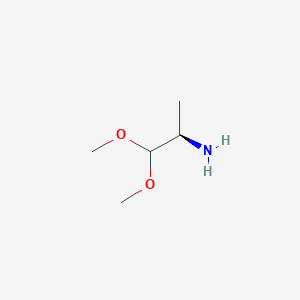
(2R)-1,1-dimethoxypropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(2R)-1,1-dimethoxypropan-2-amine" is a chemical compound involved in various synthetic processes and chemical studies. Its structure and properties make it a subject of interest for the synthesis of other complex molecules and in understanding its interactions and transformations in chemical reactions.
Synthesis Analysis
The asymmetric synthesis of related compounds such as (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid shows the versatility of dimethoxypropane derivatives in synthesis. These compounds were synthesized with high overall yield, demonstrating the efficiency of methods involving chiral auxiliary or enolate quenching strategies (Demong & Williams, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to "(2R)-1,1-dimethoxypropan-2-amine" has been extensively analyzed using various spectroscopic techniques. Studies involving Density Functional Theory (DFT) and X-ray crystallography have provided insights into the bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical behavior of these molecules (Fatima et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of dimethoxypropane derivatives involves a range of reactions, including condensation and coupling reactions. These reactions are fundamental in synthesizing various complex molecules, demonstrating the compounds' role as intermediates in organic synthesis. The reactivity patterns also highlight the influence of the dimethoxy groups on the overall reaction pathways (Yadav et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
(2R)-1,1-dimethoxypropan-2-amine , known as 2,2-DMP, demonstrates versatility in chemical synthesis. It undergoes smooth coupling with aryl amines to produce 1,2-dihydroquinolines in high yields under mild conditions using bismuth triflate as a catalyst. Interestingly, when reacted with o-phenylenediamines, it forms 1,5-benzodiazepines, suggesting its potential in synthesizing a range of chemical structures (Yadav et al., 2007). Moreover, its asymmetric synthesis opens doors to creating specific isomers of amino-3,3-dimethoxypropanoic acid, showcasing its utility in precise chemical constructions (Demong & Williams, 2002).
Role in Catalysis and Chemical Assembly
The compound also finds its use in catalysis and chemical assembly. Its interaction with primary and secondary amines leads to stable transamination products and has been utilized as a catalyst in Buchwald-Hartwig amination reactions of aryl chlorides, contributing to the formation of complex organic compounds (Esposito et al., 2008). The formation of aromatic amine phosphonato ester derivatives further exemplifies its role in the creation of novel compounds through stereoselective reactions, highlighting its significance in synthetic chemistry (Maghsoodlou et al., 2009).
Metal Binding and Macrocyclic Architecture
The compound also plays a role in the formation of macrocyclic complexes with distinct architectures. Its ability to form pre-complexes with linear endo-hydroxamic acid ligands bearing terminal amine and carboxylic acid groups facilitates in situ ring closure reactions. This function is crucial in metal ion binding applications, particularly in the environmental and medical fields, illustrating its importance in complex molecular architectures (Brown & Codd, 2020).
Eigenschaften
IUPAC Name |
(2R)-1,1-dimethoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1-dimethoxypropan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

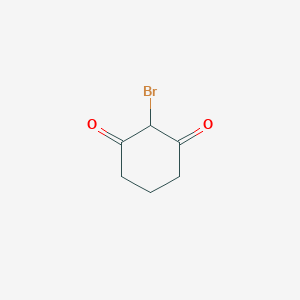
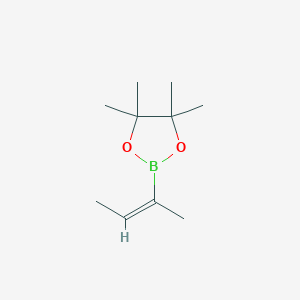


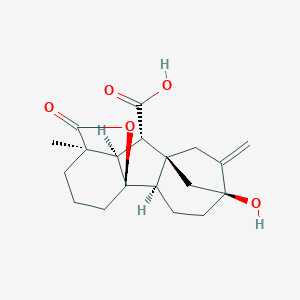
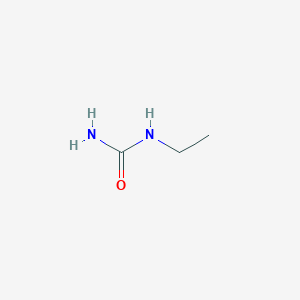
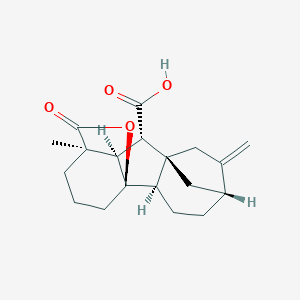
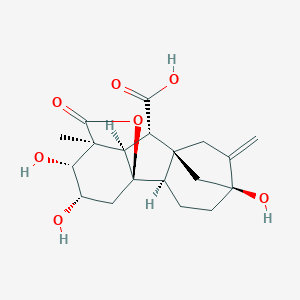
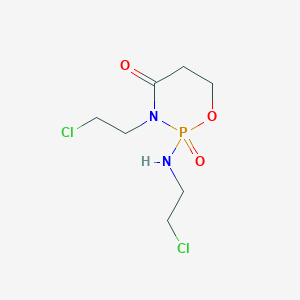
![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)
